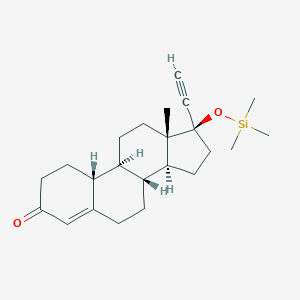

17-O-Trimethylsilyl Norethindrone

Descripción general

Descripción

17-O-Trimethylsilyl Norethindrone is a synthetic derivative of norethindrone, a well-known progestin used in various hormonal contraceptives. This compound is characterized by the presence of a trimethylsilyl group at the 17th position, which enhances its stability and modifies its chemical properties. The molecular formula of this compound is C23H34O2Si, and it has a molecular weight of 370.60 .

Métodos De Preparación

The synthesis of 17-O-Trimethylsilyl Norethindrone typically involves the modification of norethindrone to introduce the trimethylsilyl group. One common method includes the reaction of norethindrone with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

17-O-Trimethylsilyl Norethindrone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like lithium aluminum hydride.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Analytical Chemistry

Mass Spectrometry Applications

TMS-Norethindrone is primarily employed in gas chromatography-mass spectrometry (GC-MS) due to its improved volatility and thermal stability. The TMS modification allows for better detection and quantification of the compound in complex biological matrices, such as serum or urine. This is crucial for:

- Drug Testing : TMS-Norethindrone is used as a reference standard in drug testing for anabolic steroids and progestins, aiding in the identification of misuse or abuse in sports and clinical settings.

- Pharmacokinetic Studies : Researchers utilize TMS-Norethindrone to study the absorption, distribution, metabolism, and excretion (ADME) of norethindrone-based therapies.

A study highlighted its effectiveness in enhancing the sensitivity of mass spectrometric detection methods for steroid hormones .

Hormone Therapy Research

Progestin Activity Assessment

TMS-Norethindrone serves as a valuable tool in hormone therapy research, particularly in assessing progestin activity. Its application includes:

- Comparative Studies : Researchers use TMS-Norethindrone to compare the efficacy of various progestins in hormone replacement therapies (HRT) for menopausal women.

- Mechanistic Studies : The compound aids in elucidating the mechanisms by which progestins exert their effects on target tissues, such as the endometrium and breast tissue.

Development of New Therapeutics

Formulation Development

The stability imparted by the TMS group makes TMS-Norethindrone an ideal candidate for developing new pharmaceutical formulations. This includes:

- Long-acting Injectables : Research into sustained-release formulations of norethindrone derivatives can benefit from using TMS-Norethindrone to enhance bioavailability and therapeutic efficacy.

- Combination Therapies : Investigations into combining TMS-Norethindrone with estrogen or other therapeutic agents to improve treatment outcomes for conditions like endometriosis or uterine fibroids.

Case Study 1: GC-MS Method Validation

A study validated a GC-MS method using TMS-Norethindrone as a standard for detecting progestins in urine samples from athletes. The method demonstrated high sensitivity and specificity, with a limit of detection (LOD) significantly lower than previous methods, thus facilitating more accurate doping control .

Case Study 2: Hormonal Effects on Breast Tissue

Research involving TMS-Norethindrone has provided insights into its effects on breast tissue proliferation. In vitro studies showed that TMS-Norethindrone could modulate gene expression related to cell proliferation and apoptosis, indicating potential implications for breast cancer research .

Mecanismo De Acción

The mechanism of action of 17-O-Trimethylsilyl Norethindrone is similar to that of norethindrone. It acts as a progestin, binding to progesterone receptors in target tissues. This binding leads to the suppression of ovulation, thickening of cervical mucus, and alteration of the endometrial lining, making it less suitable for implantation . The trimethylsilyl group enhances the compound’s stability, potentially improving its pharmacokinetic properties .

Comparación Con Compuestos Similares

17-O-Trimethylsilyl Norethindrone can be compared with other progestins such as norethindrone acetate and levonorgestrel. While all these compounds act as progestins, this compound is unique due to the presence of the trimethylsilyl group, which enhances its stability and modifies its chemical properties . Similar compounds include:

Norethindrone Acetate: A commonly used progestin in contraceptives and hormone replacement therapy.

Levonorgestrel: Another widely used progestin in emergency contraception and intrauterine devices.

Actividad Biológica

17-O-Trimethylsilyl Norethindrone (TMS-NET) is a synthetic derivative of norethindrone, a well-established progestin used in various hormonal therapies, including contraceptives. The addition of a trimethylsilyl group at the 17-O position enhances its lipophilicity and stability, potentially improving its pharmacokinetic properties. This article delves into the biological activity of TMS-NET, focusing on its interaction with steroid hormone receptors, metabolic pathways, and relevant research findings.

- Chemical Formula : C23H34O2Si

- Molecular Weight : Approximately 398.7 g/mol

- Structure : The trimethylsilyl modification increases solubility in organic solvents, facilitating laboratory analyses.

TMS-NET exhibits biological activity primarily through its interaction with steroid hormone receptors. It binds effectively to progestin receptors in target tissues such as the uterus and breast, mimicking the effects of natural progesterone. This action is crucial for its contraceptive properties, including:

- Inhibition of Ovulation : By preventing the release of eggs from the ovaries.

- Thickening of Cervical Mucus : Making it more difficult for sperm to enter the uterus.

- Endometrial Changes : Altering the uterine lining to prevent implantation.

Binding Affinity and Pharmacodynamics

Research indicates that TMS-NET retains significant progestational activity similar to its parent compound, norethindrone. The binding affinities of norethindrone and its metabolites to various hormone receptors are summarized in Table 1.

| Compound | PR Binding Affinity | AR Binding Affinity | ER Binding Affinity |

|---|---|---|---|

| Norethindrone | 67–75 | 15 | 0 |

| 5α-Dihydronorethisterone (Metabolite) | 25 | 27 | 0 |

| TMS-NET | Similar to Norethindrone | Unknown | Unknown |

Pharmacokinetics

The pharmacokinetic profile of TMS-NET suggests improved absorption and a longer half-life compared to norethindrone. This is attributed to its enhanced lipophilicity, which facilitates better tissue penetration and prolonged action in the body. Studies have shown that TMS-NET can achieve peak serum concentrations rapidly after administration, maintaining effective levels for extended periods.

Case Studies and Research Findings

- Contraceptive Efficacy : In clinical settings, TMS-NET has been evaluated for its potential use in contraceptive formulations. Its ability to mimic natural progesterone allows it to effectively prevent ovulation and alter endometrial receptivity.

- Metabolic Pathways : Research has indicated that TMS-NET interacts with cytochrome P450 enzymes, which are critical for drug metabolism. This interaction may influence the metabolic pathways of other drugs administered concurrently, suggesting a need for careful monitoring in polypharmacy scenarios.

- Adverse Effects : Similar to other progestins, TMS-NET may cause side effects such as menstrual irregularities and mood changes. Long-term studies are necessary to fully understand its safety profile.

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O2Si/c1-6-23(25-26(3,4)5)14-12-21-20-9-7-16-15-17(24)8-10-18(16)19(20)11-13-22(21,23)2/h1,15,18-21H,7-14H2,2-5H3/t18-,19+,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZECAWNJNIQRQF-GOMYTPFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O[Si](C)(C)C)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[Si](C)(C)C)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563132 | |

| Record name | (17alpha)-17-[(Trimethylsilyl)oxy]-19-norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28426-43-9 | |

| Record name | (17alpha)-17-[(Trimethylsilyl)oxy]-19-norpregn-4-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.